Ethyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is characterized by the presence of a chloronicotinoyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate typically involves the reaction of 6-chloronicotinic acid with piperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethyl chloroformate and a base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloronicotinoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with common reagents being hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives of the original compound.
Oxidation and Reduction: Products vary depending on the specific reaction but may include oxidized or reduced forms of the piperazine ring.
Hydrolysis: The major products are 6-chloronicotinic acid and ethanol.
Scientific Research Applications
Ethyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Ethyl 4-(6-chloronicotinoyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Ethyl 4-(4-chlorophenyl)piperazine-1-carboxylate: Similar structure but with a chlorophenyl group instead of a chloronicotinoyl group.
Ethyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate: Similar structure but with the chlorine atom in a different position on the nicotinoyl group.
Ethyl 4-(6-bromonicotinoyl)piperazine-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 4-(6-chloropyridine-3-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-2-20-13(19)17-7-5-16(6-8-17)12(18)10-3-4-11(14)15-9-10/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMRNBWSDXUYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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